Propanenitrile, 3-(tetradecyloxy)-
Description
Propanenitrile, 3-(tetradecyloxy)- is a nitrile derivative characterized by a tetradecyloxy (C₁₄H₂₉O-) group attached to the third carbon of the propanenitrile backbone. This compound belongs to the broader class of alkoxypropanenitriles, where the substituent’s chain length and functional groups significantly influence its physicochemical properties and applications. The tetradecyloxy group’s long alkyl chain likely enhances hydrophobicity, making it suitable for applications in surfactants, polymer chemistry, or specialized organic synthesis .
Properties
CAS No. |
68527-83-3 |
|---|---|
Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-tetradecoxypropanenitrile |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h2-14,16-17H2,1H3 |
InChI Key |
NSEZEILPAFNORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(tetradecyloxy)- can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically heated under reflux to ensure complete substitution . Another method involves the dehydration of primary amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of nitriles, including propanenitrile, 3-(tetradecyloxy)-, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol can produce propionitrile, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-(tetradecyloxy)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of dilute acid or alkali, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
Propanenitrile, 3-(tetradecyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanenitrile, 3-(tetradecyloxy)- involves its interaction with various molecular targets. The nitrile group (-CN) can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products . The long alkyl chain allows it to interact with hydrophobic regions of biological molecules, potentially disrupting their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituent’s chain length and electronegativity critically impact molecular weight, boiling point, and solubility. Below is a comparison of key analogs:
Key Observations :
- Chain Length : Longer substituents (e.g., tetradecyloxy) increase molecular weight and hydrophobicity compared to shorter chains (e.g., methoxy). This affects solubility in polar solvents and may enhance thermal stability.
- Electron-Withdrawing Groups : Fluorinated substituents (e.g., in ) lower boiling points due to reduced intermolecular forces, while hydroxy groups () increase polarity.
Reactivity and Functional Group Interactions
- Nitrile Group Reactivity : The -CN group in all propanenitriles is highly polar, enabling nucleophilic additions or reductions. For example, 3-methoxypropanenitrile () may undergo hydrolysis to form carboxylic acids, while the tetradecyloxy analog’s bulky substituent could sterically hinder such reactions.
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